n-(1-(5-Methylfuran-2-yl)ethyl)-5-nitropyridin-2-amine
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Overview
Description
N-(1-(5-Methylfuran-2-yl)ethyl)-5-nitropyridin-2-amine is a heterocyclic compound that features both furan and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(5-Methylfuran-2-yl)ethyl)-5-nitropyridin-2-amine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Nitration of Pyridine: The nitration of pyridine can be achieved using a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of 5-nitropyridine.
Coupling Reaction: The final step involves coupling the furan and pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-(5-Methylfuran-2-yl)ethyl)-5-nitropyridin-2-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is commonly used for nitro group reduction.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amino derivatives of the pyridine ring.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-(1-(5-Methylfuran-2-yl)ethyl)-5-nitropyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1-(5-Methylfuran-2-yl)ethyl)-5-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-(1-(5-Methylfuran-2-yl)ethyl)cyclohexanamine: This compound shares the furan ring but has a cyclohexane ring instead of a pyridine ring.
N-(1-(5-Methylfuran-2-yl)ethyl)benzamide: This compound has a benzamide group instead of a nitropyridine group.
Uniqueness
N-(1-(5-Methylfuran-2-yl)ethyl)-5-nitropyridin-2-amine is unique due to the presence of both a furan and a nitropyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C12H13N3O3 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
N-[1-(5-methylfuran-2-yl)ethyl]-5-nitropyridin-2-amine |
InChI |
InChI=1S/C12H13N3O3/c1-8-3-5-11(18-8)9(2)14-12-6-4-10(7-13-12)15(16)17/h3-7,9H,1-2H3,(H,13,14) |
InChI Key |
IGZQSBNHUJSHKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C)NC2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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